(Z)-methyl 2-(6-fluoro-2-(pivaloylimino)benzo[d]thiazol-3(2H)-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzo[d]thiazole derivatives are a class of compounds that have been studied for their potential biological activities . They are often synthesized for use in the development of new drugs .
Synthesis Analysis
The synthesis of benzo[d]thiazole derivatives often involves the reaction of 2-aminobenzothiazoles with various reagents . For example, one study synthesized a series of benzo[d]thiazole derivatives by 1,3-dipolar cycloaddition of 6-bromobenzo[d]thiazol-2(3H)-one with propargyl bromide and different aryl azides in a copper-catalyzed one-pot reaction .Molecular Structure Analysis
The molecular structure of benzo[d]thiazole derivatives can be characterized by techniques such as 1H NMR, 13C NMR, HPLC, and MS spectral analysis .Chemical Reactions Analysis
The chemical reactions involving benzo[d]thiazole derivatives can vary depending on the specific compound and the conditions under which the reaction is carried out .Scientific Research Applications
Antimicrobial Activity : Benzothiazole derivatives, including those similar to the specified compound, have shown significant antimicrobial properties. For example, compounds synthesized with benzothiazole-imino-benzoic acid Schiff Bases demonstrated good antimicrobial activity against human epidemic causing bacterial strains (Mishra et al., 2019).
Cancer Research : In the field of cancer research, certain benzothiazole derivatives have been evaluated for their anticancer activities. For instance, isoxazole derivatives of benzo[d]thiazol-2-amine showed promising anti-cancer activity against various cancer cell lines, including inducing G2/M cell cycle arrest and apoptosis (Kumbhare et al., 2014).
Enzyme Inhibition : Some benzothiazole compounds have been evaluated as inhibitors of specific enzymes. For instance, a study found that iminothiazolidin-4-one acetate derivatives exhibited significant inhibitory activity against aldose reductase, an enzyme associated with diabetic complications (Ali et al., 2012).
Sensing Applications : Benzothiazole-based Schiff bases have been used in the development of colorimetric sensors for ions like fluoride and acetate, demonstrating potential in analytical chemistry (Borah et al., 2020).
Synthesis of Novel Compounds : Research has focused on synthesizing novel compounds using benzothiazole derivatives for potential pharmacological applications. For example, novel thiophene-benzothiazole derivative compounds were synthesized and characterized for their potential application in medicinal chemistry (Ermiş & Durmuş, 2020).
Metal Ion Detection : Benzothiazole derivatives have been used to create fluoroionophores for the selective detection of metal ions like Zn2+ and Cd2+, which are important in environmental and biological analyses (Hong et al., 2012).
Mechanism of Action
Target of Action
The primary target of this compound is tyrosinase , an enzyme that plays a crucial role in the production of melanin . Tyrosinase inhibitors are of significant interest in the field of cosmetics and treatments for pigmentation disorders .
Mode of Action
The compound interacts with tyrosinase, inhibiting its activity . This interaction likely involves the formation of hydrogen bonds and hydrophobic interactions with residues of tyrosinase
Biochemical Pathways
The inhibition of tyrosinase by this compound affects the melanogenesis pathway, leading to a decrease in melanin production . Melanin is responsible for the pigmentation of the skin, hair, and eyes. By inhibiting tyrosinase, this compound can prevent the accumulation of melanin, thereby inhibiting pigmentation disorders .
Pharmacokinetics
It’s worth noting that the compound’s susceptibility to hydrolysis could be influenced by the ph of the environment, with the rate of reaction considerably accelerated at physiological ph .
Result of Action
The primary result of the compound’s action is a decrease in melanin production due to the inhibition of tyrosinase . This can lead to a reduction in pigmentation, making the compound potentially useful in the treatment of pigmentation disorders .
Action Environment
The action of this compound can be influenced by environmental factors such as pH. For instance, the compound’s susceptibility to hydrolysis is considerably accelerated at physiological pH . This could potentially impact the compound’s stability, efficacy, and overall action.
Future Directions
Properties
IUPAC Name |
methyl 2-[2-(2,2-dimethylpropanoylimino)-6-fluoro-1,3-benzothiazol-3-yl]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN2O3S/c1-15(2,3)13(20)17-14-18(8-12(19)21-4)10-6-5-9(16)7-11(10)22-14/h5-7H,8H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHHYEGCXTWJXAS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N=C1N(C2=C(S1)C=C(C=C2)F)CC(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.